7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one is a unique spirocyclic compound characterized by its trifluoromethyl group and indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safer alternative to diazo-compounds . This method is transition metal-free and achieves high yields. The reaction conditions often include the use of a base such as triethylamine and solvents like toluene or acetonitrile under reflux .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxindoles.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to ring-opening or other structural changes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxindoles, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its structural features are explored for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to target proteins. The spirocyclic structure provides rigidity, which can improve the specificity and potency of the compound’s interactions.
Comparison with Similar Compounds
Spiro[cyclopropane-1,3’-indolin]-2’-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Spiro[cyclopropane-1,3’-benzofuran]-2’-one: Similar spirocyclic structure but with a benzofuran moiety instead of indoline.
Trifluoromethyl-substituted indoles: These compounds share the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness: 7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its combination of a spirocyclic structure and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-(trifluoromethyl)spiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)7-3-1-2-6-8(7)15-9(16)10(6)4-5-10/h1-3H,4-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKXNYINDCZGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C(=CC=C3)C(F)(F)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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